molecular formula C17H14F3N5O2 B5100670 MFCD11842002

MFCD11842002

Número de catálogo: B5100670
Peso molecular: 377.32 g/mol
Clave InChI: JYGNQNCYODPXTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Based on analogous compounds with similar MDL identifiers (e.g., MFCD00003330 and MFCD00126844), it is inferred to belong to the class of brominated aromatic compounds. Such compounds are frequently utilized in pharmaceutical synthesis, catalysis, and materials science due to their stability and reactivity.

Propiedades

IUPAC Name

5-amino-N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c1-27-13-7-3-5-11(9-13)22-16(26)14-15(21)25(24-23-14)12-6-2-4-10(8-12)17(18,19)20/h2-9H,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGNQNCYODPXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MFCD11842002 involves several steps, starting from readily available starting materials. The synthetic route typically includes:

    Initial Reaction: The starting material undergoes a reaction with a specific reagent under controlled conditions to form an intermediate compound.

    Intermediate Transformation: The intermediate is then subjected to further reactions, such as oxidation or reduction, to modify its structure.

    Final Product Formation: The final step involves the purification and isolation of MFCD11842002 from the reaction mixture.

Industrial Production Methods

In industrial settings, the production of MFCD11842002 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Continuous Monitoring: Implementing continuous monitoring of reaction parameters to maintain optimal conditions.

    Purification Techniques: Employing advanced purification techniques such as distillation, crystallization, or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

MFCD11842002 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts may be used to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Aplicaciones Científicas De Investigación

MFCD11842002 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of MFCD11842002 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Molecular Features

The closest analogs to MFCD11842002 in the provided evidence include:

  • MFCD00003330 (CAS 1761-61-1): A brominated benzoic acid derivative (C₇H₅BrO₂) with a molecular weight of 201.02 .
  • MFCD00126844 (CAS 41841-16-1): A substituted bromophenyl acetate (C₉H₉BrO₂) with a molecular weight of 229.07 .

Key Structural Differences :

  • MFCD00003330 contains a benzoic acid backbone, while MFCD00126844 features an acetate group.
  • The addition of methyl or nitro substituents in analogs influences steric effects and electronic properties, altering reactivity .

Physicochemical Properties

Table 1: Comparative Physicochemical Properties

Property MFCD00003330 MFCD00126844 Inferred for MFCD11842002
Molecular Weight (g/mol) 201.02 229.07 ~215–230 (estimated)
Solubility (mg/mL) 0.687 0.219 Moderate (0.3–0.5)*
Log P (octanol-water) 2.44–2.71 2.44–2.71 ~2.5–3.0
Topological Polar Surface Area (Ų) 40.5 26.3 ~30–35
Bioavailability Score 0.55 0.55 0.55 (typical for class)

*Estimated based on intermediate molecular weight and substituent effects.

Critical Observations :

  • Solubility : MFCD00126844’s lower solubility (0.219 mg/mL) compared to MFCD00003330 (0.687 mg/mL) is attributed to its higher hydrophobicity from alkyl substituents .
  • Log P : Both analogs exhibit moderate lipophilicity (Log P ~2.5), suggesting MFCD11842002 may similarly balance membrane permeability and aqueous solubility .

Comparison of Methodologies :

  • Catalyst Use : A-FGO in MFCD00003330 enhances reaction efficiency and recyclability, reducing environmental impact .
  • Solvent Choice : THF vs. 1,4-dioxane affects reaction kinetics and byproduct formation .

Research Findings and Implications

Performance in Catalysis

MFCD00003330’s synthesis method highlights the role of green chemistry principles, with catalyst recyclability up to five cycles without significant yield loss .

Pharmacological Potential

The moderate bioavailability score (0.55) shared by both analogs indicates that MFCD11842002 may face challenges in systemic absorption but could be optimized through prodrug strategies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.